molecular formula C21H21ClN2 B564830 Calindol-13C,d2 Hydrochloride CAS No. 1217828-76-6

Calindol-13C,d2 Hydrochloride

Cat. No.: B564830
CAS No.: 1217828-76-6
M. Wt: 339.868
InChI Key: KFILKQPBQZIRST-XFGGQWPNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Calindol-13C,d2 Hydrochloride is a novel labeled calcimimetic compound. It acts at the calcium sensing receptor and is a positive allosteric modulator of the human calcium receptor. This compound is used primarily for research purposes and is not intended for diagnostic or therapeutic use .

Preparation Methods

The synthetic routes and reaction conditions for Calindol-13C,d2 Hydrochloride involve the incorporation of carbon-13 and deuterium isotopes into the molecular structure. The preparation typically involves the use of labeled precursors and specific reaction conditions to ensure the incorporation of these isotopes.

Chemical Reactions Analysis

Calindol-13C,d2 Hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Calindol-13C,d2 Hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

Calindol-13C,d2 Hydrochloride exerts its effects by acting as a positive allosteric modulator of the human calcium receptor. It activates an extracellular ligand-binding domain-deleted Rhodopsin-like seven-transmembrane structure in the absence of calcium. This modulation enhances the receptor’s response to calcium, thereby influencing calcium signaling pathways .

Comparison with Similar Compounds

Calindol-13C,d2 Hydrochloride is unique due to its labeled isotopes, which make it particularly useful in research settings. Similar compounds include:

These compounds share similar mechanisms of action but differ in their specific applications and labeling.

Properties

IUPAC Name

(1R)-N-[dideuterio(1H-indol-2-yl)(113C)methyl]-1-naphthalen-1-ylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2.ClH/c1-15(19-11-6-9-16-7-2-4-10-20(16)19)22-14-18-13-17-8-3-5-12-21(17)23-18;/h2-13,15,22-23H,14H2,1H3;1H/t15-;/m1./s1/i14+1D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFILKQPBQZIRST-XFGGQWPNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)NCC3=CC4=CC=CC=C4N3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][13C]([2H])(C1=CC2=CC=CC=C2N1)N[C@H](C)C3=CC=CC4=CC=CC=C43.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90675549
Record name (1R)-N-[(1H-Indol-2-yl)(~13~C,~2~H_2_)methyl]-1-(naphthalen-1-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217828-76-6
Record name (1R)-N-[(1H-Indol-2-yl)(~13~C,~2~H_2_)methyl]-1-(naphthalen-1-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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